
Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- is an organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a butyl chain and a 4-chlorophenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- typically involves the reaction of hydrazinecarbothioamide with N-butyl-2-(4-chlorophenyl) isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in protein folding and stress responses, thereby exerting its effects on cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarbothioamide, N-butyl-2-(2-thienylmethylene)
- Hydrazinecarbothioamide, N-butyl-2-(4-methylphenyl)
- Hydrazinecarbothioamide, N-butyl-2-(4-fluorophenyl)
Uniqueness
Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties
Propiedades
Número CAS |
89927-44-6 |
|---|---|
Fórmula molecular |
C11H16ClN3S |
Peso molecular |
257.78 g/mol |
Nombre IUPAC |
1-butyl-3-(4-chloroanilino)thiourea |
InChI |
InChI=1S/C11H16ClN3S/c1-2-3-8-13-11(16)15-14-10-6-4-9(12)5-7-10/h4-7,14H,2-3,8H2,1H3,(H2,13,15,16) |
Clave InChI |
NZZFDEXCRZRHED-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NNC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


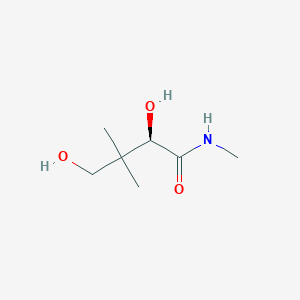
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
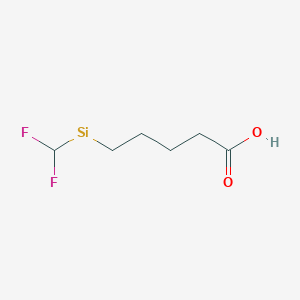
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
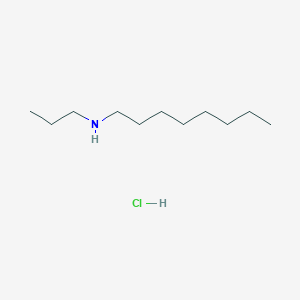
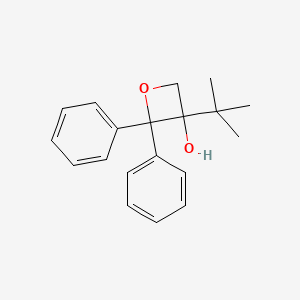

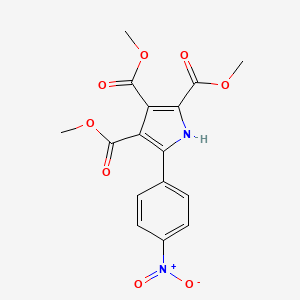
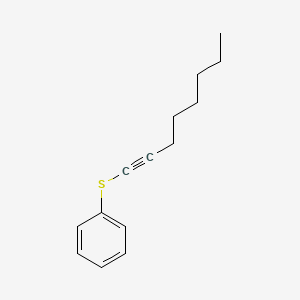
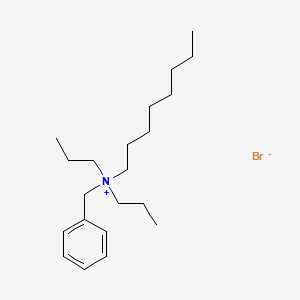
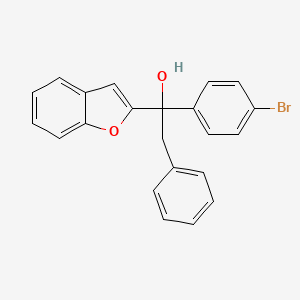
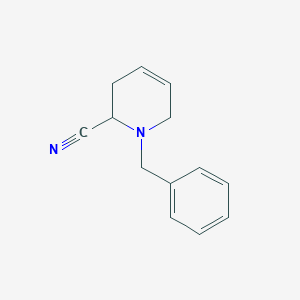
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
